molecular formula C15H28N2O2 B11762517 tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate

tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate

Cat. No.: B11762517
M. Wt: 268.39 g/mol
InChI Key: QCTRVCFRUJIAOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopentyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate typically involves the reaction of cyclopentylamine with tert-butyl 4-oxopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a crystalline form.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, this compound may be studied for its potential biological activities and interactions with biological targets. It can serve as a model compound for understanding the behavior of similar piperidine derivatives in biological systems.

Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl 4-anilinopiperidine-1-carboxylate: This compound is similar in structure but contains an aniline group instead of a cyclopentyl group.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a pyridine ring attached to the piperidine ring, making it structurally related.

Uniqueness: tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(16,9-11-17)12-6-4-5-7-12/h12H,4-11,16H2,1-3H3

InChI Key

QCTRVCFRUJIAOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N

Origin of Product

United States

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